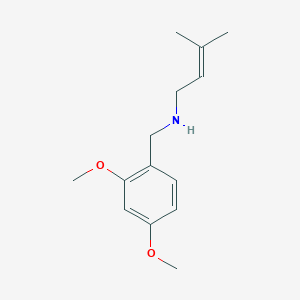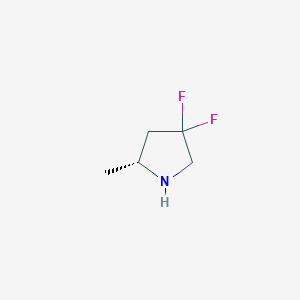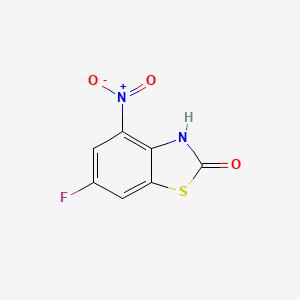
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a methanesulfonyl group, a methoxy group, and a methylamino group attached to a propanol backbone, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol typically involves multiple steps, including the introduction of the methanesulfonyl group, methoxy group, and methylamino group. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which could be a substituted benzene derivative.
Functional Group Introduction: The methanesulfonyl group can be introduced via sulfonation reactions, while the methoxy group can be added through methylation reactions.
Chiral Center Formation: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Assembly: The final steps involve coupling the functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol: The enantiomer of the target compound, with different stereochemistry.
(1S,2S)-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol: A similar compound lacking the methoxy group.
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound lacking the methylamino group.
Uniqueness
The uniqueness of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H19NO4S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
(1S,2S)-3-methoxy-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4S/c1-13-11(8-17-2)12(14)9-4-6-10(7-5-9)18(3,15)16/h4-7,11-14H,8H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
NSBIVEAQOJUKJW-RYUDHWBXSA-N |
Isomeric SMILES |
CN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Canonical SMILES |
CNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


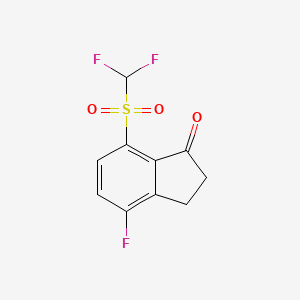
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)

![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
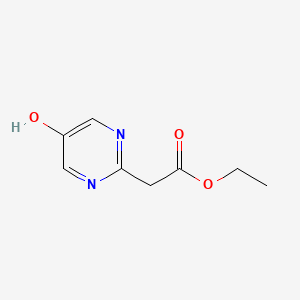
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)
